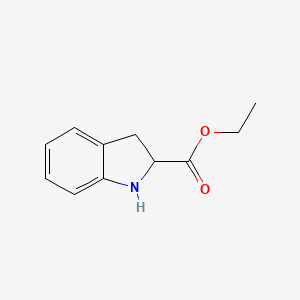

Ethyl Indoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISPUTPAKVZNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl Indoline 2 Carboxylate and Its Analogues

Enantioselective and Stereoselective Synthesis of Ethyl Indoline-2-carboxylate

The demand for enantiomerically pure forms of this compound has driven the development of sophisticated synthetic methods that allow for precise control over its stereochemistry.

Enzymatic Resolution of Racemic this compound via Biocatalysis

Biocatalytic methods offer a green and highly selective approach to obtaining enantiomerically pure (S)-indoline-2-carboxylic acid from racemic this compound. mdpi.comresearchgate.net This process typically involves the use of enzymes, such as lipases or whole-cell systems, to selectively hydrolyze one enantiomer of the racemic ester, leaving the other unreacted.

One notable example involves the use of the bacterium Bacillus aryabhattai. vulcanchem.commdpi.com Whole cells of this strain have been shown to resolve racemic this compound, selectively hydrolyzing the (S)-enantiomer. mdpi.com Research has demonstrated that under optimized conditions, this method can achieve a 33% yield of (S)-indoline-2-carboxylic acid with an enantiomeric excess of the product (e.e.p) reaching 96%. researchgate.netmdpi.com Key parameters influencing the efficiency of this resolution include pH, temperature, and substrate concentration. For instance, the hydrolysis is favored at a neutral to weakly alkaline pH. mdpi.com

Lipases, particularly from Candida antarctica, are also effective biocatalysts for this transformation. nih.gov Candida antarctica lipase (B570770) A (CAL-A) has demonstrated excellent activity and high enantiodiscrimination in the kinetic resolution of mthis compound. nih.gov The choice of the acylating agent is also crucial for achieving high selectivity. nih.gov In another study, an immobilized form of Candida antarctica lipase (Chirazyme L-2) catalyzed the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester with an enantiomeric ratio (E) greater than 1000. researchgate.net This reaction, conducted at 60°C, yielded the (S)-carboxylic acid with >99.9% enantiomeric excess (ee) and the unreacted (R)-ester with 99.6% ee at a conversion of 49.9%. researchgate.net

Table 1: Performance of Biocatalysts in the Resolution of Racemic Indoline-2-carboxylate Derivatives

| Biocatalyst | Substrate | Product | Key Findings |

| Bacillus aryabhattai whole cells | Racemic this compound | (S)-Indoline-2-carboxylic acid | Achieved 33% yield and 96% e.e.p under optimized conditions. researchgate.netmdpi.com |

| Candida antarctica lipase A (CAL-A) | Racemic mthis compound | Optically active indoline-2-carboxylic acid derivatives | Exhibited excellent activity and high enantiodiscrimination. nih.gov |

| Chirazyme L-2 (Candida antarctica lipase B, immobilized) | N-Boc-indoline-2-carboxylic acid methyl ester | (S)-N-Boc-indoline-2-carboxylic acid and (R)-N-Boc-indoline-2-carboxylic acid methyl ester | E > 1000; (S)-acid with >99.9% ee, (R)-ester with 99.6% ee. researchgate.net |

Chiral Pool Approaches to Indoline-2-carboxylic Acid Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. L-phenylalanine is a common chiral pool compound for the synthesis of (S)-indoline-2-carboxylic acid derivatives. researchgate.netthieme-connect.com

Another approach involves the use of O-halo-L-phenylalanine, which can be cyclized to obtain optically pure (S)-indoline-2-carboxylic acid. mdpi.com This method highlights the versatility of chiral pool strategies in accessing specific enantiomers of indoline-2-carboxylic acid.

Reduction-Based Synthetic Routes from Indole-2-carboxylate (B1230498) Precursors

The reduction of the pyrrole (B145914) ring in indole-2-carboxylates is a direct and widely used method to access the corresponding indoline-2-carboxylates.

Catalytic Hydrogenation Strategies for Ethyl Indole-2-carboxylate to this compound

Catalytic hydrogenation is a common method for the reduction of indoles to indolines. However, the hydrogenation of the indole (B1671886) nucleus can be challenging due to its resonance stability and the potential for catalyst poisoning by the indoline (B122111) product. nih.gov

Various catalysts have been employed for this transformation. Platinum-catalyzed hydrogenation of ethyl o-nitrophenylpyruvate, a precursor to ethyl indole-2-carboxylate, can lead to the formation of the indoline derivative. orgsyn.org A rhodium complex with the chiral bisphosphine ligand PhTRAP has been used for the highly enantioselective hydrogenation of N-protected indoles, achieving up to 95% ee for the corresponding chiral indolines. researchgate.net

The choice of reducing agent and reaction conditions is critical. Magnesium in methanol (B129727) has been shown to reduce ethyl indole-2-carboxylate to this compound in a 96% yield. mdpi.comclockss.org Another effective system is the use of a Pt/C catalyst activated by p-toluenesulfonic acid in water, which provides excellent yields of various substituted indolines from their corresponding indoles. nih.gov However, it is noteworthy that in some cases, such as with ethyl indole-2-carboxylate, the substrate can be deactivated under certain conditions. nih.gov

Table 2: Comparison of Reduction Methods for Indole-2-carboxylate Derivatives

| Reducing Agent/Catalyst | Substrate | Product | Yield |

| Magnesium in methanol | Ethyl indole-2-carboxylate | This compound | 96% mdpi.comclockss.org |

| Pt/C, p-toluenesulfonic acid, H₂O | Substituted indoles | Substituted indolines | Excellent yields nih.gov |

| Rhodium-PhTRAP complex | N-acetylindoles | Chiral indolines | Up to 95% ee researchgate.net |

| 10% Pd(OH)₂/C, Polymethylhydrosiloxane (B1170920) | N-(tert-butoxycarbonyl)indoles | N-(tert-butoxycarbonyl)indolines | Good yields researchgate.net |

Reductive Cyclization Pathways of Precursor Molecules

Reductive cyclization offers a convergent approach to the synthesis of ethyl indole-2-carboxylate and its derivatives from acyclic precursors. A classic method involves the reduction of ethyl o-nitrophenylpyruvate or o-nitrophenylpyruvic acid. orgsyn.org This cyclization can be effected by various reducing agents, including zinc and acetic acid, ferrous sulfate (B86663) and ammonium (B1175870) hydroxide (B78521), or sodium hydrosulfite. orgsyn.org

A well-established procedure starts with the condensation of o-nitrotoluene and diethyl oxalate (B1200264) to form the potassium salt of ethyl o-nitrophenylpyruvate. orgsyn.org This intermediate is then subjected to catalytic hydrogenation, typically with a platinum catalyst in glacial acetic acid, to afford ethyl indole-2-carboxylate. orgsyn.org This method is advantageous due to the use of inexpensive starting materials and a minimal number of reaction steps. orgsyn.org

De Novo Synthesis of the Indoline Scaffold Incorporating Carboxylate Functionality

De novo synthesis involves the construction of the indoline ring system from simpler, non-cyclic starting materials, allowing for the incorporation of the carboxylate group from the outset.

One innovative strategy involves an inverse-electron demand Diels-Alder reaction followed by a cheletropic extrusion sequence. nih.gov This approach creates the aromatic ring of the indoline de novo. The reaction of a 2-halothiophene-1,1-dioxide with an enamide, followed by a challenging aromatization step, leads to the formation of functionalized indolines. nih.gov This methodology has been successfully applied to the modular and stereoselective synthesis of complex molecules. nih.gov

Another de novo approach is the Fischer indole synthesis, which can be adapted to produce indole-2-carboxylic acid from pyruvic acid phenylhydrazone. orgsyn.orgrsc.org Although this primarily yields the indole, subsequent reduction provides the indoline. More direct methods for indoline synthesis include intramolecular amination of ortho-halophenylalanine derivatives catalyzed by transition metals. thieme-connect.com

Furthermore, palladium-catalyzed aerobic amination of aryl C-H bonds provides a direct route to indole-2-carboxylates from 2-acetamido-3-aryl-acrylates. nih.gov These substrates are readily accessible from benzaldehyde (B42025) derivatives and N-acetyl glycine (B1666218). nih.gov The resulting indole-2-carboxylates can then be reduced to the desired indolines.

Strategies Involving Substituted Anilines and Benzaldehyde Derivatives

The synthesis of the indoline core often relies on the strategic use of readily available starting materials like substituted anilines and benzaldehyde derivatives. These precursors can be elaborated through various modern synthetic methods, including transition-metal-catalyzed reactions and classical named reactions, to construct the desired heterocyclic system with a high degree of control over substitution patterns.

One prominent strategy involves the Hemetsberger-Knittel indole synthesis , which utilizes substituted benzaldehydes as key starting materials. acs.orgwikipedia.org This reaction proceeds through the Knoevenagel condensation of a substituted benzaldehyde with methyl 2-azidoacetate, followed by thermal or thermolytic cyclization of the resulting methyl 2-azidocinnamate intermediate to yield the corresponding indole-2-carboxylate. acs.orgwikipedia.org The reaction conditions, such as temperature and reactant stoichiometry, are crucial for achieving good yields. acs.org For instance, the synthesis of methyl 5,6,7-trimethoxyindole-2-carboxylate has been achieved from 3,4,5-trimethoxybenzaldehyde (B134019) via this methodology. chim.it

| Benzaldehyde Derivative | Product (Indole-2-carboxylate) | Yield (%) | Reference |

| 3,4-Methylenedioxybenzaldehyde | Methyl 5,6-methylenedioxy-1H-indole-2-carboxylate | 97 (azidocinnamate step) | mdma.ch |

| 3,5-Dimethoxybenzaldehyde | Methyl 5,7-dimethoxy-1H-indole-2-carboxylate | - | chim.it |

| 4-Nitrobenzaldehyde | Methyl 5-nitro-1H-indole-2-carboxylate | 55 | mdma.ch |

| 3-Nitrobenzaldehyde | Methyl 6-nitro-1H-indole-2-carboxylate | 80 | mdma.ch |

| 2-Nitrobenzaldehyde | Methyl 7-nitro-1H-indole-2-carboxylate | 6 | mdma.ch |

Table 1. Examples of Indole-2-carboxylates synthesized via the Hemetsberger-Knittel reaction using various substituted benzaldehydes.

Palladium-catalyzed aerobic amination represents another powerful approach. This method utilizes 2-acetamido-3-arylacrylates, which are readily accessible from benzaldehyde derivatives and N-acetylglycine through Erlenmeyer-Plöchl chemistry. nih.gov The intramolecular C-H amination is catalyzed by a palladium(II) source with oxygen serving as the terminal oxidant. nih.gov This strategy is notable for its tolerance of both electron-rich and electron-poor substituents on the aryl ring, as well as halogenated and heteroaromatic substrates. nih.gov

| Aryl Group of 2-Acetamido-3-arylacrylate | Product (Ethyl 1-acetyl-indole-2-carboxylate) | Yield (%) | Reference |

| Phenyl | Ethyl 1-acetyl-1H-indole-2-carboxylate | 91 | nih.gov |

| 4-Methylphenyl | Ethyl 1-acetyl-5-methyl-1H-indole-2-carboxylate | 93 | nih.gov |

| 4-Methoxyphenyl | Ethyl 1-acetyl-5-methoxy-1H-indole-2-carboxylate | 94 | nih.gov |

| 4-Chlorophenyl | Ethyl 1-acetyl-5-chloro-1H-indole-2-carboxylate | 85 | nih.gov |

| 4-(Trifluoromethyl)phenyl | Ethyl 1-acetyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | 78 | nih.gov |

| 3-Chlorophenyl | Ethyl 1-acetyl-6-chloro-1H-indole-2-carboxylate | 88 | nih.gov |

Table 2. Synthesis of substituted ethyl 1-acetyl-indole-2-carboxylates via palladium-catalyzed aerobic amination.

Copper-catalyzed cascade reactions also provide an efficient route to indole-2-carboxylic esters from 2-haloarylaldehydes and glycine amido esters. acs.orgrsc.org This one-pot, three-reaction sequence involves an initial aldol (B89426) condensation, followed by an intramolecular C-N cross-coupling and subsequent deacylation. acs.org The reaction proceeds under ligand-free conditions, with copper(I) iodide often being the catalyst of choice. acs.org The use of sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc) has been explored, yielding results comparable to those obtained in traditional dipolar aprotic solvents like DMSO. acs.org

| 2-Haloarylaldehyde | Product (Ethyl 1H-indole-2-carboxylate) | Yield (%) in 2-MeTHF | Reference |

| 2-Bromobenzaldehyde | Ethyl 1H-indole-2-carboxylate | 63 | acs.org |

| 2-Bromo-5-methoxybenzaldehyde | Ethyl 5-methoxy-1H-indole-2-carboxylate | 65 | acs.org |

| 2-Bromo-4-methylbenzaldehyde | Ethyl 6-methyl-1H-indole-2-carboxylate | 51 | acs.org |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | 61 | acs.org |

| 2-Bromo-4-chlorobenzaldehyde | Ethyl 6-chloro-1H-indole-2-carboxylate | 55 | acs.org |

Table 3. Copper-catalyzed synthesis of ethyl indole-2-carboxylates from various 2-bromobenzaldehydes.

Convergent and Divergent Synthetic Pathways for Functionalized this compound Analogues

The synthesis of functionalized indoline frameworks can be approached through both convergent and divergent strategies, allowing for the generation of diverse molecular architectures from common intermediates or building blocks.

A notable example of a convergent synthesis is the visible-light-driven [4+1]-annulation of alkyl aryl tertiary amines and diazoesters to produce functionalized indolines. chemrxiv.org This methodology is advantageous as it avoids the use of expensive metal catalysts, oxidants, and additives. chemrxiv.org The diazoester plays a multifaceted role, acting as an oxidant, a hydrogen atom transfer reagent, and a reactant to construct the indoline ring system. chemrxiv.org This approach allows for the synthesis of a variety of substituted and polycyclic indolines. chemrxiv.org

Divergent synthesis offers a powerful means to generate a library of structurally distinct compounds from a common starting material by subjecting it to different reaction conditions or reagents. A Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes (DDs) exemplifies this approach, leading to either functionalized polycyclic indolines through a formal [4+2] cycloaddition or tetrahydropyrrolo[2,3-b]indoles via a [3+2] cycloaddition. acs.org The reaction pathway is dictated by the nature and type of substituents on the substrates, which act as a chemical switch. acs.org

Another illustration of divergent synthesis is the ligand-free copper-catalyzed Ullmann coupling reaction. This method allows for the preparation of a variety of indole-2-carboxylic acid derivatives, including esters, amides, and anhydrides, from a common precursor. clockss.org The reaction involves a one-pot intramolecular cyclization of substrates that are conveniently synthesized from aldehydes. clockss.org By varying the nucleophile in the final step, a range of functionalized indole-2-carboxylates can be accessed.

| Starting Material | Reaction Conditions | Product Type | Reference |

| Alkyl aryl tertiary amines and diazoesters | Visible light | Functionalized indolines | chemrxiv.org |

| Indoles and 1,2-diaza-1,3-dienes | Zn(II) catalyst | Polycyclic indolines or Tetrahydropyrrolo[2,3-b]indoles | acs.org |

| N-(2-bromobenzoyl)amides | CuI, K2CO3, various nucleophiles (alcohols, amines) | Indole-2-carboxylates, Indole-2-carboxamides | clockss.org |

Table 4. Overview of convergent and divergent pathways to indoline and indole-2-carboxylate analogues.

Chemical Reactivity and Derivatization Strategies of Ethyl Indoline 2 Carboxylate

Hydrolytic Transformations to Indoline-2-carboxylic Acid

The conversion of ethyl indoline-2-carboxylate to its corresponding carboxylic acid, indoline-2-carboxylic acid, is a fundamental transformation. This is typically achieved through alkaline hydrolysis. The reaction involves the saponification of the ester group under basic conditions, followed by acidification to protonate the carboxylate salt.

Commonly, this hydrolysis is carried out using aqueous solutions of strong bases such as potassium hydroxide (B78521) or sodium hydroxide. mdpi.comgoogle.com The reaction progress is influenced by factors such as the concentration of the base, reaction temperature, and reaction time. For instance, increasing the amount of aqueous potassium hydroxide and refluxing the reaction mixture for one hour can lead to the formation of the N-alkylated carboxylic acids directly from the N-alkylated esters in high yields. mdpi.com

Direct preparative methods using high-temperature aqueous media have also been developed for the synthesis of indoline-2-carboxylic acid from this compound. These methods offer excellent yields and can be carried out in short reaction times, often in an hour or less, at temperatures reaching up to 270°C in a microwave batch reactor.

N-Alkylation and N-Derivatization Reactions of the Indoline (B122111) Nitrogen

The nitrogen atom of the indoline ring is a key site for derivatization, allowing for the introduction of various substituents. This modification is crucial for the synthesis of a wide array of functionalized indole (B1671886) derivatives with potential applications in medicinal chemistry.

The alkylation of the indoline nitrogen in this compound requires careful selection of the base and reaction conditions to achieve high regioselectivity and avoid unwanted side reactions, such as ester hydrolysis. Strong bases are typically necessary to deprotonate the indoline nitrogen, generating the corresponding anion which then acts as a nucleophile.

Successful N-alkylation has been demonstrated using aqueous potassium hydroxide in acetone (B3395972). mdpi.com This method allows for the controlled synthesis of either the N-alkylated esters or the corresponding N-alkylated carboxylic acids by adjusting the amount of base and the reaction temperature. mdpi.com For example, the reaction of this compound with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide in acetone at 20°C for two hours affords the corresponding N-alkylated esters in excellent yields. mdpi.com

The choice of base and solvent system significantly impacts the outcome of the reaction. While aqueous potassium hydroxide in acetone is effective for N-alkylation, the use of sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification, and sodium ethoxide in ethanol (B145695) may result in lower yields of the desired N-alkylated products. mdpi.com The regioselectivity of the alkylation is also influenced by the nature of the electrophile. Allylation has been shown to proceed smoothly at the N-position with moderate to excellent regioselectivity. mdpi.com

Table 1: Conditions for N-Alkylation of this compound

| Alkylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Allyl Bromide | aq. KOH/Acetone | 20 | 2 | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Benzyl Bromide | aq. KOH/Acetone | 20 | 2 | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

| Amyl Bromide | aq. KOH/Acetone | 20 | 8 | Ethyl 1-pentyl-1H-indole-2-carboxylate | - |

Data compiled from research findings. mdpi.com

Tosylation of the indoline nitrogen is a common strategy for N-protection and for activating the indole ring towards certain reactions. The tosyl group, being a strong electron-withdrawing group, can influence the reactivity of the indoline system. The process involves the reaction of this compound with tosyl chloride in the presence of a suitable base.

Electrophilic Substitution Reactions on the Indoline Ring System

The electron-rich nature of the indoline ring makes it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. For this compound, the C-3 position is the most favored site for electrophilic attack. orgsyn.org

Friedel-Crafts acylation provides a direct method for introducing an acyl group at the C-3 position of the indoline ring. This reaction is typically carried out using an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and avoiding side reactions like N-acylation.

Recent advancements have focused on developing milder and more environmentally friendly methods for C-3 acylation. For instance, yttrium triflate has been found to be an effective catalyst for the regioselective 3-acylation of indoles with acid anhydrides in an ionic liquid, offering excellent yields and high regioselectivity for the 3-position. nih.gov

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgname-reaction.com This reaction introduces a formyl group (-CHO) onto the indoline ring, typically at the C-3 position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C-3 position of the indoline ring. chemistrysteps.comwikipedia.org The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the corresponding 3-formyl derivative. chemistrysteps.comwikipedia.org This reaction is highly regioselective for the C-3 position due to the electronic properties of the indoline system.

Functional Group Interconversions of the Ester Moiety

The ester group of this compound is a key site for derivatization. Its conversion into hydrazides, alcohols, and aldehydes opens pathways to a diverse array of compounds that would be otherwise difficult to access directly. These transformations serve as crucial steps for building more complex heterocyclic systems.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct and efficient route to indoline-2-carbohydrazide. This transformation is typically achieved by refluxing the ester with hydrazine hydrate in an alcohol solvent, such as ethanol. The reaction proceeds in high yield, often resulting in the precipitation of the hydrazide product, which can be easily isolated and purified. For instance, refluxing ethyl indol-2-carboxylate with hydrazine hydrate in ethanol for four hours has been reported to yield 1H-Indole-2-carbohydrazide in 90% yield as colorless crystals. nih.gov

The resulting indoline-2-carbohydrazide is a valuable intermediate, acting as a potent nucleophile for further derivatization. It readily condenses with various aldehydes and ketones, typically in ethanol with an acid catalyst like acetic acid, to form a wide range of N-substituted hydrazone derivatives. nih.gov These reactions expand the molecular diversity achievable from the parent ester.

Table 1: Synthesis of Indoline-2-carbohydrazide Derivatives

| Reactant | Product | Yield | M.P. (°C) | Source(s) |

|---|---|---|---|---|

| Ethyl indol-2-carboxylate | 1H-Indole-2-carbohydrazide | 90% | 247–248 | nih.gov |

| Indol-2-carbohydrazide and 2′-aminoacetophenone | N′-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide | 60% | 207–209 | nih.gov |

| Indol-2-carbohydrazide and pyridine-3-carboxyaldehyde | N′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | --- | --- | nih.gov |

The ester functionality of this compound can be selectively reduced to afford the corresponding primary alcohol, (1H-indol-2-yl)methanol, or the aldehyde, indole-2-carbaldehyde. The choice of reducing agent and reaction conditions dictates the final product.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of the ester to the primary alcohol. organic-chemistry.orgresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent at room temperature. youtube.com The resulting 2-hydroxymethylindole is a useful building block for further functionalization.

Selective reduction to the aldehyde is more challenging as many hydridic reducing agents will continue the reduction to the alcohol. However, indole-2-carbaldehydes can be effectively prepared from the corresponding 2-hydroxymethylindoles via oxidation with activated manganese dioxide. organic-chemistry.org An alternative, more direct route from the ester is the McFadyen-Stevens reaction, which involves the conversion of the ester to a hydrazide and then to a tosylhydrazide, followed by thermal decomposition in the presence of a base to yield the aldehyde. organic-chemistry.org

Table 2: Reduction and Subsequent Oxidation of this compound

| Starting Material | Reagent(s) | Product | Source(s) |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. Acid workup | (1H-indol-2-yl)methanol | organic-chemistry.orgresearchgate.net |

| (1H-indol-2-yl)methanol | Activated MnO₂ | Indole-2-carbaldehyde | organic-chemistry.org |

Condensation and Cyclization Reactions Utilizing this compound as a Synthon

This compound and its immediate derivatives, such as the carbohydrazide (B1668358), are valuable synthons for constructing more elaborate heterocyclic structures. These reactions leverage the existing indoline core as a template to build fused or appended ring systems through condensation and cyclization strategies.

The derivatization of this compound opens a pathway for the synthesis of complex heterocyclic systems, including those containing a thiazole (B1198619) ring. This is typically achieved via a multi-step sequence starting with the previously described hydrazinolysis to form indoline-2-carbohydrazide. The carbohydrazide is then converted into 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide. nih.gov

This thiosemicarbazide (B42300) intermediate is the key precursor for the heterocyclization step. It undergoes a condensation reaction with α-haloketones, such as phenacyl bromides, in a process known as the Hantzsch thiazole synthesis. The reaction, often stirred in ethanol at room temperature, leads to the formation of N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives, effectively linking a thiazole ring to the indoline core via a hydrazide bridge. nih.govrsc.org

Table 3: Synthesis of Thiazole Derivatives

| Precursor | Reagent | Product | Yield | M.P. (°C) | Source(s) |

|---|

Azomethine imines are versatile 1,3-dipoles used in cycloaddition reactions to construct nitrogen-containing heterocycles. A synthetic strategy to generate azomethine imines from this compound involves a sequence of derivatizations. The process begins with the conversion of the ester to indoline-2-carbohydrazide, followed by condensation with an aldehyde to form the corresponding N-acylhydrazone.

The resulting hydrazone serves as the precursor to the azomethine imine. Azomethine imines can be generated from N-acylhydrazones through N-alkylation followed by deprotonation of the α-carbon to the imine. Alternatively, acyclic azomethine imines can be generated from monosubstituted hydrazones through prototropy, often facilitated by heating or the use of an acid catalyst. These reactive intermediates can then be trapped in situ with a suitable dipolarophile in a [3+2] cycloaddition reaction to yield complex pyrazolidine-fused heterocycles. This strategy highlights the utility of this compound as a starting point for accessing highly functionalized, nitrogen-rich ring systems.

Applications in Medicinal Chemistry and Biological Research of Ethyl Indoline 2 Carboxylate Derivatives

Design and Synthesis of Novel Pharmacologically Active Compounds

The ethyl indoline-2-carboxylate framework is a privileged structure in drug discovery, primarily due to its amenability to chemical modification at several key positions. Researchers can strategically alter the molecule to enhance its binding affinity to specific biological targets, improve its pharmacokinetic profile, and ultimately, augment its therapeutic efficacy.

The synthesis of novel derivatives often begins with modifications at the indole (B1671886) nitrogen and the carboxylate group. For instance, alkylation of the nitrogen atom of ethyl indol-2-carboxylate can be achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972). mdpi.com This reaction can be controlled to yield either N-alkylated esters or, by increasing the amount of base and water, the corresponding N-alkylated acids without the need to isolate the ester intermediate. mdpi.com Furthermore, the ester group can be converted to a carbohydrazide (B1668358) through hydrazinolysis, which can then be reacted with various aldehydes and ketones to generate a diverse library of hydrazone derivatives. mdpi.com These synthetic strategies provide access to a broad range of functionalized indoles with potential biological activities. mdpi.comresearchgate.net

The indole scaffold itself is a common feature in many biologically active natural products and synthetic drugs. mdpi.comijpsr.com Its ability to mimic protein structures and bind to multiple receptors makes it a valuable template for drug design. ijpsr.com The development of new synthetic methodologies, such as the Japp-Klingemann indole synthesis, has further expanded the chemical space accessible from this compound precursors, enabling the creation of compounds with promising therapeutic potential. researchgate.netasianpubs.org

Targeted Therapeutic Areas and Mechanisms of Action

The versatility of the this compound scaffold has led to the exploration of its derivatives in a multitude of therapeutic areas. By fine-tuning the chemical structure, scientists have successfully developed compounds that exhibit specific mechanisms of action, targeting key proteins and pathways involved in various diseases.

Angiotensin-Converting Enzyme (ACE) Inhibitors and Antihypertensive Agents

Derivatives of indoline-2-carboxylic acid have been identified as potent inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.gov The synthesis of 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids and related compounds has been a significant area of research. nih.gov

The stereochemistry of these derivatives plays a crucial role in their ACE inhibitory activity. For example, in a study of the four stereoisomers of 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid, the (S,S) isomer demonstrated the highest in vitro ACE inhibitory activity, followed by the (S,R) and (R,S) isomers, while the (R,R) isomer was largely inactive. nih.gov The most potent ACE inhibitor synthesized in this series, the mercaptan derivative 7b(S,S), was found to be three times more potent than captopril (B1668294) in vitro. nih.gov This increased potency is attributed to the enhanced hydrophobicity of the molecule, suggesting the presence of a hydrophobic pocket at the active site of ACE. nih.gov

When evaluated in spontaneously hypertensive rats, the (S,S) isomer of the mercaptan derivative exhibited oral antihypertensive activity 27 times greater than that of captopril. nih.gov The corresponding benzoyl derivative also showed significant potency, being 24 times more potent than captopril. nih.gov These findings highlight the potential of indoline-2-carboxylic acid derivatives in the development of new and effective antihypertensive drugs. nih.govgoogle.comgoogle.com

Glycogen Synthase Kinase-3 beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. Consequently, the development of GSK-3β inhibitors is an active area of research. Indole derivatives have shown promise as inhibitors of this enzyme. researchgate.netasianpubs.org

New compounds based on the indole moiety have been synthesized and evaluated for their in vitro GSK-3β inhibitory activity. researchgate.netasianpubs.org In one study, a series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives were synthesized via the Japp-Klingemann indole synthesis. researchgate.net The inhibitory activity of these compounds was assessed using a luminance assay, with several derivatives demonstrating promising GSK-3β inhibition. researchgate.netasianpubs.org Specifically, compounds designated as Aii1, Aii2, and Aii3 showed significant inhibitory activity, while compound Aii11 exhibited excellent inhibition. researchgate.netasianpubs.org

Furthermore, research into benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) has identified highly potent GSK-3β inhibitors. nih.gov Modifications to the indole ring, such as replacing it with an azaindole or diazepinoindole moiety, have led to compounds with improved potency and aqueous solubility. nih.gov For instance, an unsubstituted indole analog was identified as a potent GSK-3β inhibitor with an IC₅₀ value of 20 nM. nih.gov These studies underscore the potential of indole-based scaffolds in the design of novel GSK-3β inhibitors.

HIV-1 Integrase Strand Transfer Inhibition (INSTI)

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), making it a prime target for antiviral therapy. rsc.orgnih.gov Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.govmdpi.com

The core mechanism of action involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid scaffold. rsc.orgnih.govmdpi.com This interaction prevents the strand transfer step of viral DNA integration into the host genome. rsc.org

Through structural optimization, researchers have significantly enhanced the inhibitory activity of these derivatives. For example, starting from an initial hit, indole-2-carboxylic acid (1), a series of derivatives were designed and synthesized. rsc.org Compound 17a from this series showed a marked inhibitory effect on integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net Further optimization led to the development of derivative 20a, which exhibited a significantly increased inhibitory effect with an IC₅₀ value of 0.13 μM. nih.govmdpi.com Binding mode analysis revealed that the introduction of a C6 halogenated benzene (B151609) ring and a long branch at the C3 position of the indole core enhanced the interaction with the viral DNA and a hydrophobic cavity near the active site, respectively. rsc.orgnih.govmdpi.com

| Compound | Target | IC₅₀ (μM) | Key Structural Feature |

| 17a | HIV-1 Integrase | 3.11 | C6 halogenated benzene ring. rsc.org |

| 20a | HIV-1 Integrase | 0.13 | Long branch on C3 of the indole core. nih.govmdpi.com |

These findings demonstrate that the indole-2-carboxylic acid scaffold is a viable and promising template for the development of novel and potent HIV-1 integrase inhibitors. rsc.orgnih.govmdpi.com

Allosteric Modulation of Cannabinoid CB1 Receptors

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for various neurological and psychiatric disorders. Indole-2-carboxamide derivatives, structurally related to this compound, have been identified as allosteric modulators of the CB1 receptor. nih.govnih.gov

A prototypical allosteric modulator in this class is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.gov Structure-activity relationship (SAR) studies have revealed key structural requirements for allosteric modulation of the CB1 receptor, including:

A critical chain length at the C3-position of the indole ring. nih.gov

An electron-withdrawing group at the C5-position. nih.gov

The length of the linker between the amide bond and the phenyl ring. nih.gov

The amino substituent on the phenyl ring. nih.gov

These modifications significantly impact the binding affinity (Kₑ) and cooperativity (α) of the modulators. nih.gov For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) was identified as a potent CB1 allosteric modulator with a Kₑ of 259.3 nM and a high binding cooperativity of 24.5. nih.gov Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f), exhibited one of the lowest Kₑ values reported for a CB1 allosteric modulator at 89.1 nM. nih.gov

Interestingly, these positive allosteric modulators of agonist binding can act as antagonists of agonist-induced G-protein coupling while simultaneously inducing β-arrestin mediated signaling pathways. nih.gov This biased signaling offers the potential to develop drugs with more selective therapeutic effects.

| Compound | Kₑ (nM) | α | Key Features |

| 12d | 259.3 | 24.5 | 5-chloro, 3-propyl, N-(4-(dimethylamino)phenethyl). nih.gov |

| 12f | 89.1 | N/A | 5-chloro, 3-hexyl, N-(4-(dimethylamino)phenethyl). nih.gov |

The indole-2-carboxamide scaffold has proven to be a versatile template for developing CB1 allosteric modulators with diverse pharmacological profiles. nih.govresearchgate.net

Anti-Inflammatory and Antimicrobial Potentials

Indole derivatives, including those derived from this compound, are recognized for their broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties. ijpsr.comchemimpex.comcymitquimica.com The indole nucleus is a key pharmacophore that contributes to these effects. ijpsr.com

Research has demonstrated that various indole derivatives possess anti-inflammatory properties, making them potential candidates for the development of new therapeutic agents to treat inflammatory conditions. chemimpex.com For example, indole glucosinolates have been synthesized and evaluated for their anti-inflammatory activity, which was determined by their ability to inhibit TNF-α secretion in stimulated cells. ijpsr.com

In addition to their anti-inflammatory effects, indole derivatives have shown significant antimicrobial activity against a range of pathogens. ijpsr.comiosrphr.org They have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity against various fungal strains. iosrphr.org The mechanism of antimicrobial action is often attributed to the ability of the indole ring to interact with microbial enzymes, leading to the inhibition of essential cellular processes.

Furthermore, some indole derivatives have demonstrated antimalarial activity against Plasmodium falciparum. iosrphr.org The diverse biological profile of indole derivatives underscores their importance as a source of new anti-inflammatory and antimicrobial agents. ijpsr.comchemimpex.com

Antitumor and Antiproliferative Activities against Cancer Cell Lines

The indole and indoline (B122111) skeletons are recognized as privileged structures in oncology, present in numerous natural products and clinically used anticancer agents. mdpi.comiucr.org Derivatives of this compound have been a focal point of research for developing new chemotherapeutic agents due to their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinases and tubulin polymerization, and the induction of apoptosis. mdpi.comsemanticscholar.orgnih.gov

Numerous studies have demonstrated the potent antiproliferative effects of these derivatives against a panel of human cancer cell lines. For instance, a series of 5-substituted-3-ethylindole-2-carboxamides showed significant growth inhibition against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung epithelial (A-549) cancer cell lines, with some compounds exhibiting GI₅₀ (median growth inhibitory concentration) values as low as 37 nM. nih.gov Similarly, 5-chloro-indole-2-carboxylate derivatives displayed potent antiproliferative effects against a similar panel of cancer cells, with one derivative showing a GI₅₀ of 29 nM, which was more potent than the reference drug erlotinib. mdpi.com This compound also demonstrated strong activity against the LOX-IMVI melanoma cell line with an IC₅₀ value of 0.96 µM. mdpi.com

Further modifications, such as the synthesis of indole-2-carbohydrazides, have yielded compounds with potent cytotoxic activities against colon cancer cell lines HCT116 and SW480, with GI₅₀ values of 8.1 and 7.9 μM, respectively, while remaining inactive against normal human lung fibroblasts. researchgate.net Other research has focused on creating hybrid molecules, such as N-thiazolyl-indole-2-carboxamides, which have shown exceptional cytotoxicity, particularly against the MCF-7 breast cancer cell line with IC₅₀ values around 6.10 µM. acs.org The antiproliferative activity of various indole-2-carboxylate (B1230498) derivatives is detailed in the table below.

| Compound Series | Cancer Cell Lines Tested | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 5-Substituted-3-ethylindole-2-carboxamides | Panc-1, MCF-7, HT-29, A-549 | GI₅₀ values ranging from 37 nM to 193 nM | nih.gov |

| 5-Chloro-indole-2-carboxylates | Panc-1, MCF-7, HT-29, A-549, LOX-IMVI (melanoma) | GI₅₀ values from 29 nM to 42 nM; IC₅₀ of 0.96 µM for LOX-IMVI | mdpi.com |

| Indole-2-carbohydrazides | HCT116, SW480 (colon) | GI₅₀ values of 8.1 µM and 7.9 µM | researchgate.net |

| N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamides | MCF-7 (breast) | IC₅₀ values of 6.10 µM and 6.49 µM | acs.org |

| Substituted benzyl-1H-indole-2-carbohydrazides | MCF-7 (breast), A549 (lung), HCT (colon) | Average IC₅₀ of 2 µM for the most active compound | mdpi.comsemanticscholar.org |

Inhibition of Key Enzymes (e.g., Indoleamine 2,3-dioxygenase (IDO), p38 MAP kinase, Acetolactate synthase)

This compound and its parent indole structure are key starting materials for the synthesis of inhibitors targeting several crucial enzymes implicated in disease. sigmaaldrich.comchemdad.comsigmaaldrich.com

Indoleamine 2,3-dioxygenase (IDO): IDO is a key enzyme in the kynurenine (B1673888) pathway that has immunosuppressive functions and is a target in cancer immunotherapy. Ethyl indole-2-carboxylate is used as a reactant in the preparation of IDO inhibitors. sigmaaldrich.comsigmaaldrich.com

p38 MAP kinase: The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses and cellular stress. Over-activation of the p38 MAP kinase pathway is linked to various inflammatory diseases and cancers. Indoline-2-one and other indole derivatives have been developed as potent inhibitors of p38 MAP kinase. nih.govgoogle.com Structure-guided optimization of indole-based fragments has led to the development of potent lead series for p38α MAP kinase inhibitors. nih.gov

Acetolactate synthase (ALS): Also known as acetohydroxyacid synthase (AHAS), this enzyme is essential for the biosynthesis of branched-chain amino acids in plants and microorganisms. pnas.org It is the target for several commercial herbicides. pnas.orgweedscience.org Ethyl indole-2-carboxylate serves as a chemical precursor for the synthesis of some acetolactate synthase inhibitors. sigmaaldrich.comsigmaaldrich.comruifuchemical.com

Antagonism at Glycine-Binding Sites

Derivatives of indoline-2-carboxylate are prominent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at its allosteric glycine-binding site. thegoodscentscompany.comnih.govgoogle.com The NMDA receptor plays a critical role in synaptic plasticity, but its overactivation can lead to excitotoxic neuronal death, a factor in stroke and epilepsy. nih.gov Glycine (B1666218) binding is required for NMDA receptor activation, and antagonists at this site are of significant therapeutic interest. nih.govttuhsc.edu

Indole-2-carboxylic acid (I2CA) was identified as a specific and competitive inhibitor of glycine's potentiation of the NMDA-gated current. nih.gov Further research has shown that substitutions on the indole ring significantly influence potency. For example, indole-2-carboxylates with halogen substitutions (like chloro) at the 5 or 6 position are potent competitive antagonists at the glycine recognition site. nih.gov A notable example is (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, which is a potent and selective antagonist. acs.org Additionally, indole-2-carboxamide derivatives have been developed as selective antagonists for the NR2B subunit of the NMDA receptor, which may offer a better side-effect profile for treating CNS disorders. researchgate.net

Inhibition of Neurotropic Alphavirus Replication

Neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), are mosquito-borne pathogens that can cause severe and often fatal encephalitis, for which no approved antiviral therapies exist. nih.govacs.org A novel class of indole-2-carboxamide derivatives has been discovered and optimized as potent inhibitors of alphavirus replication. nih.govacs.org

This line of research began with a thieno[3,2-b]pyrrole-based inhibitor, which was later modified by bioisosteric replacement of the core with an indole structure to improve metabolic stability. nih.gov This led to the development of indole-2-carboxamide inhibitors with significantly enhanced antiviral activity and improved pharmacokinetic properties. nih.govacs.org Further optimization of this series resulted in a 10-fold improvement in potency in a WEEV replicon assay and up to a 40-fold increase in metabolic half-lives in mouse liver microsomes. acs.org One lead compound, an indole analog designated 9h, not only showed potent in vitro activity but also conferred protection and improved survival in a mouse model of acute viral encephalitis, highlighting the therapeutic potential of this class of compounds. nih.govgoogle.com

Structure-Activity Relationship (SAR) Studies and Drug Design

The biological activity of indoline-2-carboxylate derivatives is highly dependent on their molecular structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how different substituents and conformational features influence their interactions with biological targets, guiding the design of more potent and selective drug candidates. nih.govnih.gov

Impact of Substitution Patterns on Biological Activity

SAR studies have revealed that modifications at various positions of the indole or indoline ring can dramatically alter biological activity.

N-1 Position: Substitution at the indole nitrogen (N-1) can significantly enhance anticancer activity. A methyl group at this position increased activity by approximately 60-fold compared to the unsubstituted analogue, while a hydroxymethyl group was found to be even more effective than ethyl, fluoride, or acetyl groups. nih.gov For antioxidant activity, N-1 benzyl (B1604629) substitution also enhanced the inhibitory effect. tandfonline.com

C-2 Position: The ester or amide group at the C-2 position is crucial. For antiproliferative activity, studies have shown that the ethyl ester group is important for potency, with the corresponding carboxylic acid derivatives being significantly less active. mdpi.com The nature of the amide substituent is also critical for activity as an NMDA receptor antagonist or alphavirus inhibitor. researchgate.netacs.org

C-3 Position: Modifications at the C-3 position are well-tolerated and can be used to modulate activity. For HIV-1 integrase inhibitors, introducing a long branch at C-3 improved interactions within a hydrophobic cavity of the enzyme, markedly increasing potency. nih.govmdpi.com For CB1 receptor modulators, short alkyl groups at C-3 were preferred. nih.gov

C-5 and C-6 Positions: Halogen substitutions at these positions are particularly important for NMDA receptor antagonism. ttuhsc.edunih.gov For instance, 4,6-dichloro substitution is a key feature of potent glycine-site antagonists. ttuhsc.eduacs.org A chloro or fluoro group at the C-5 position was also found to enhance the potency of CB1 receptor allosteric modulators. nih.gov

Conformational Effects on Biological Interactions

The rigid, bicyclic structure of the indoline ring imparts unique conformational properties that are critical for its biological function. (S)-Indoline-2-carboxylic acid is considered a conformationally constrained mimetic of both L-proline and L-phenylalanine. nih.govacs.org Its fusion of an aromatic ring to the five-membered pyrrolidine (B122466) ring makes it quasiplanar and prevents the ring-puckering conformations seen in proline. acs.org

A key conformational feature of N-acyl indoline-2-carboxylate derivatives is the equilibrium between the cis and trans isomers of the tertiary amide bond. nih.govunipi.it Detailed experimental and computational studies on methyl (S)-1-acetylindoline-2-carboxylate revealed a remarkable preference for the cis amide isomer when dissolved in polar solvents. acs.orgunipi.it This is in direct contrast to most N-acyl proline derivatives, which predominantly favor the trans isomer. nih.gov This distinct conformational preference, driven by the rigid indoline scaffold, makes these derivatives valuable tools for designing novel and stable secondary structures in peptides and other biomimetic compounds. acs.orgunipi.it The fixed orientation of the aromatic ring also makes it a useful scaffold for mimicking phenylalanine in a locked conformation, aiding in the design of molecules with specific spatial arrangements for interacting with biological targets. acs.org

Development of Photoactivatable Probes for Biological Systems

Photoaffinity labeling (PAL) is a powerful technique used in chemical biology to identify and characterize the interactions between small molecules and their biological targets, such as proteins. mdpi.com This method employs photoactivatable probes, which are molecules designed with two key components: a ligand moiety that specifically binds to the target protein and a photoactivatable functional group that is chemically inert until activated by light. mdpi.compublish.csiro.au Upon irradiation with a specific wavelength of light, this group forms a highly reactive intermediate species that covalently bonds to proximal amino acid residues within the ligand's binding site. mdpi.compublish.csiro.au Common photoactivatable groups include aryl azides, benzophenones, and diazirines. publish.csiro.au

The indole-2-carboxamide scaffold, which is readily synthesized from ethyl indole-2-carboxylate precursors, has been identified as a valuable template for creating photoactivatable probes aimed at studying complex biological systems. nih.govacs.org Researchers have particularly leveraged this scaffold to develop novel allosteric modulators for the cannabinoid CB1 receptor, a G-protein coupled receptor with significant therapeutic interest. nih.govnih.gov

The general strategy for developing these probes involves synthesizing indole-2-carboxamide derivatives that incorporate a photoactivatable group while retaining high affinity for the target receptor. nih.gov The synthesis often begins with a substituted ethyl indole-2-carboxylate, such as ethyl 5-chloro-1H-indole-2-carboxylate. nih.govnih.gov This starting material undergoes a series of reactions, including hydrolysis of the ester to a carboxylic acid, followed by amide bond formation with a suitable amine to create the core structure of a known CB1 allosteric modulator. acs.orgnih.gov Subsequently, a photoactivatable functionality is introduced into the molecule.

For instance, novel CB1 allosteric modulators have been designed possessing photophores like benzophenone, phenyl azide (B81097), and aliphatic azide. nih.gov In one approach, an azido (B1232118) group was introduced at the C5 position of the indole ring. The synthesis started from an indole ester with a nitro group (15b), which was hydrolyzed to the corresponding carboxylic acid (16b). acs.org After coupling to form a nitro indole-2-carboxamide (17), the nitro group was reduced to an amine (18), which was then converted to the target 5-azido-indole-2-carboxamide probe (19). acs.orgnih.gov

These photoactivatable probes serve as powerful tools for mapping the allosteric ligand-binding motifs of the CB1 receptor. acs.org By allowing the probe to bind to the receptor and then activating it with light, researchers can induce covalent cross-linking. Subsequent proteomic analysis can identify the specific amino acid residues that form the binding pocket, providing invaluable structural insights into receptor function and allosteric modulation. nih.govacs.org Studies have confirmed that these photoactivatable ligands retain their ability to modulate the CB1 receptor's activity, for example, by antagonizing agonist-induced G-protein coupling. nih.gov

Research Findings on Indole-2-Carboxamide-Based Photoactivatable Probes

Detailed studies have focused on synthesizing and evaluating a range of photoactivatable probes based on the indole-2-carboxamide scaffold. The primary goal is to create tools that can covalently label the CB1 receptor's allosteric site for structural and functional studies.

| Probe/Compound Class | Parent Compound | Photoactivatable Group | Biological Target | Key Finding/Application | Citation |

| Indole-2-carboxamides | ORG27569 | Benzophenone, Phenyl azide, Aliphatic azide | Cannabinoid CB1 Receptor | Designed as photoactivatable allosteric modulators to characterize receptor binding and function. | nih.gov |

| Compound 19 | ORG27569 (analogue) | Aryl azide (at C5) | Cannabinoid CB1 Receptor | A novel photoaffinity covalent probe developed to map the CB1 receptor allosteric binding site. | acs.orgnih.gov |

| Compounds 26-28, 36b | ORG27569 (and analogues) | Phenyl azide, Benzophenone | Cannabinoid CB1 Receptor | Confirmed as active photoactivatable modulators that antagonize CB1 agonist-induced G protein coupling. | nih.gov |

| Diazirinyl Indole Derivatives | Indole carbinol (analogue) | 3-(Trifluoromethyl)-phenyldiazirine | General (not specified) | Synthesized as photoaffinity probes, leveraging the high reactivity and low side-reactions of the diazirine group. | mdpi.com |

Catalytic Methodologies and Applications Involving Ethyl Indoline 2 Carboxylate

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful toolkit for the functionalization of the indoline (B122111) core. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of biologically active molecules and functional materials.

Aerobic C–H Amination for Indoline Ring Formation

A direct oxidative C–H amination strategy has been developed for the synthesis of indole-2-carboxylates from 2-acetamido-3-aryl-acrylates. nih.govnih.gov This reaction utilizes a catalytic amount of a palladium(II) source with molecular oxygen serving as the terminal oxidant. nih.govnih.gov The process is notable for its mild and selective conditions, which tolerate a variety of electron-rich and electron-poor substrates. nih.gov The initial products, 1-acetyl indole-carboxylates, can be readily deacetylated to yield the corresponding indole-2-carboxylates. nih.govnih.gov

A simplified mechanism for this palladium-catalyzed oxidative cyclization involves the initial reaction of the acetamide (B32628) substrate with a palladium(II) species to form a Pd(II)-amidate. This intermediate then undergoes metallation of the arene to create a chelated Pd(II)-(aryl)(amidate) species, which subsequently leads to the cyclized indole (B1671886) product. nih.gov This aerobic palladium-catalyzed aryl C–H amination provides an efficient route to various indole-2-carboxylates. nih.gov

For instance, the reaction of ethyl 2-acetamido-3-phenyl-acrylate under aerobic oxidation conditions using a Pd(OAc)2/dimethyl-sulfoxide system at 120 °C resulted in a mixture of the acetylated indole product and the deacetylated indole product in a 45% total yield. nih.gov The conditions were found to be compatible with chlorinated arenes, which allows for subsequent functionalization via cross-coupling reactions. nih.gov

Buchwald–Hartwig Cross-Coupling for N- and C-Functionalization

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming aryl C–N bonds. nih.gov This reaction has been applied to the functionalization of ethyl indoline-2-carboxylate and its derivatives. The versatility of this methodology allows for the introduction of various nitrogen-containing groups at different positions of the indole or indoline nucleus, significantly expanding the accessible chemical space. nih.govacs.org

The reaction typically involves an aryl halide or pseudohalide and an amine in the presence of a palladium catalyst and a suitable ligand. acs.org The choice of ligand is crucial for the success of the coupling, with bulky biarylphosphine ligands often showing excellent activity and selectivity. unistra.fr For example, the use of t-BuXPhos in combination with a palladium precatalyst has been shown to be effective for the N-arylation of a wide range of amines, amides, ureas, and carbamates with aryl bromides and chlorides in aqueous micellar medium. unistra.fr

In the context of indole synthesis, Buchwald-Hartwig amination can be used for C3 functionalization with aryl amines, although this often requires a halogenated precursor like 5-bromoindole-2-carboxylic acid. The palladium-catalyzed coupling of amines with aryl halides has become a general and powerful tool for the synthesis of aromatic amines, which are prevalent in medicinal chemistry and materials science. acs.orgacs.org

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are instrumental in various cyclization reactions that lead to the formation of the indole and indoline ring systems. organic-chemistry.org These reactions often proceed through an oxidative linkage of two C-H bonds under mild conditions, frequently using oxygen as the oxidant. organic-chemistry.org An operationally simple, atom-economic palladium-catalyzed cyclization of N-aryl imines provides a direct route to indoles from readily available anilines and ketones. organic-chemistry.org

Another strategy involves the palladium-catalyzed intramolecular aerobic C–H amination of enamines for the synthesis of trifluoromethylated indoles. mdpi.com Furthermore, palladium-catalyzed tandem addition/cyclization reactions of 2-(2-aminoaryl)acetonitriles with arylboronic acids furnish indole skeletons with good functional group tolerance. organic-chemistry.org This transformation proceeds through a sequential nucleophilic addition followed by an intramolecular cyclization. organic-chemistry.org The palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) as a reducing agent also provides a straightforward route to N-(tert-butoxycarbonyl)indolines in good yields at room temperature. researchgate.netorganic-chemistry.org

Biocatalytic Approaches to Indoline-2-carboxylate Synthesis and Resolution

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis and resolution of chiral molecules like indoline-2-carboxylic acid. irjmets.comacs.org Enzymes and whole-cell systems can operate under mild conditions, often exhibiting high enantioselectivity. researchgate.netuni-greifswald.de

Enzyme Screening and Characterization for Selective Hydrolysis

The enzymatic resolution of racemic this compound is a key strategy for obtaining the enantiomerically pure (S)-indoline-2-carboxylic acid, a valuable pharmaceutical intermediate. mdpi.com This process relies on the selective hydrolysis of one enantiomer of the ester by an enzyme, leaving the other enantiomer unreacted. google.com

An intracellular esterase from Bacillus aryabhattai B8W22, named BaCE, has been identified and characterized for its ability to selectively hydrolyze (R,S)-ethyl indoline-2-carboxylate. researchgate.net The purified enzyme demonstrated high enantioselectivity towards the (S)-enantiomer, achieving an enantiomeric excess of the product (e.e.p) of 96.55% at a conversion of 44.39%, which corresponds to an E value of 133.45. researchgate.net The optimal conditions for this enzyme's activity were found to be a pH of 8.5 and a temperature of 30 °C. researchgate.net

A variety of commercially available enzymes have also been screened for their ability to perform this enantioselective hydrolysis. mdpi.com Enzymes such as Savinase, Alcalase, Novozym 243, Everlase, Esperase, Protease 7, and Acylase have been shown to be effective in the selective hydrolysis of (R)-indoline-2-carboxylic acid methyl ester to produce (S)-indoline-2-carboxylic acid methyl ester with high optical purity. google.com

Table 1: Comparison of Enzymes for Enantioselective Hydrolysis of (R,S)-Ethyl Indoline-2-carboxylate mdpi.com

| Enzyme | Enantioselectivity |

| Commercially Available Enzymes | Low enantioselective hydrolysis ability |

| Laboratory-Preserved Enzyme Preparations | Low enantioselective hydrolysis ability |

| Bacillus aryabhattai Strain | High activity toward (S)-ethyl indoline-2-carboxylate |

Conditions: 0.02 g of enzyme, 1.5 mL of phosphate (B84403) buffer (200 mM, pH 7), 0.015 g of (R, S)-ethyl indoline-2-carboxylate, at 180 rpm, and 30 °C for 12 h.

Advantages of Whole-Cell Biocatalysis in Indoline Synthesis

The use of whole microbial cells as biocatalysts presents several advantages for the synthesis of (S)-indoline-2-carboxylic acid. irjmets.commdpi.com Whole-cell systems can be more robust and cost-effective than using isolated enzymes, as they eliminate the need for enzyme purification. irjmets.com

A strain of Bacillus aryabhattai isolated from sludge has been successfully employed for the enantioselective hydrolysis of (S)-ethyl indoline-2-carboxylate. mdpi.com This whole-cell biocatalyst demonstrated high activity, and under optimized conditions (3% substrate concentration, 35 °C, pH 7, and 600 rpm), it achieved a 33% yield and an enantiomeric excess of the product (e.e.p) of 96%. mdpi.com This method provides a novel and efficient route for the production of (S)-indoline-2-carboxylic acid. mdpi.com

Whole-cell biocatalysis offers a scalable and renewable approach to indole synthesis. irjmets.com For example, genetically modified Escherichia coli overexpressing tryptophanase can be used for the high-yield production of indole from L-tryptophan. irjmets.com The mild reaction conditions and high selectivity associated with biocatalysis make it an attractive and sustainable alternative to conventional chemical synthesis. irjmets.com

Advanced Characterization and Analytical Methodologies for Ethyl Indoline 2 Carboxylate

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in defining the molecular architecture of ethyl indoline-2-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum of this compound derivatives shows characteristic signals for the protons of the ethyl ester group, typically a triplet around 1.3 ppm and a quartet around 4.3 ppm. The protons on the indole (B1671886) ring appear in the aromatic region of the spectrum. For instance, in ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate, the ¹H NMR spectrum (in DMSO-d₆) shows a singlet for the NH proton at 11.41 ppm, and multiplets for the aromatic protons between 6.85 and 7.73 ppm. The ethyl group protons appear as a triplet at 1.27 ppm and a quartet at 4.29 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group in N-alkylated indol-2-carboxylates typically appears around δ 162.0 ppm. mdpi.com The ethoxy group carbons give signals at approximately δ 15.0 and 46.7 ppm. mdpi.com For ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate, the carbonyl carbon resonates at 162.21 ppm, while the ethyl group carbons are observed at 60.93 and 14.69 ppm. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl Indole-2-carboxylate (B1230498) Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | DMSO-d₆ | 11.41 (s, 1H, NH), 7.73 (s, 1H), 7.43 (d, 1H), 7.26 (d, 1H), 7.03-6.95 (m, 3H), 6.88-6.85 (m, 2H), 4.29 (q, 2H), 1.27 (t, 3H) | 137.33, 132.86 (JCF = 186.4 Hz), 121.56, 116.75, 109.38, 108.40, 104.97, 103.17, 101.55 (JCF = 6.0 Hz), 100.53, 100.25 (JCF = 18.2 Hz), 100.16, 98.42, 56.09, 19.50 |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | DMSO-d₆ | 11.68 (s, 1H), 7.51–7.43 (m, 3H), 7.33–7.29 (m, 2H), 7.12 (t, 2H), 7.05–7.02 (m, 1H), 6.84–6.78 (m, 2H), 4.32 (q, 2H), 1.30 (t, 3H) | 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound. The IR spectra of 1H-indole-2-carboxylic acid ester derivatives show characteristic strong absorption bands for the carbonyl group (C=O) in the range of 1614-1705 cm⁻¹. fabad.org.tr The N-H stretching vibrations are observed between 3237 and 3417 cm⁻¹. fabad.org.tr For instance, the IR spectrum of ethyl 1H-indole-2-carboxylate displays bands at 3463, 3431, 2929, 1711, and 1695 cm⁻¹. rjpbcs.com In the case of indole-2-carboxylic acid, the N-H stretching vibration is observed at 3350 cm⁻¹, which is indicative of an intermolecular N-H···O hydrogen bond. researchgate.net

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For example, the HRMS (ESI) of ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate calculated for [M+H]⁺ (C₁₇H₁₅FN₂O₂) is 299.1196, with the found value being 299.1202. rsc.org Similarly, for ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate, the calculated value for [M+H]⁺ (C₁₇H₁₅ClN₂O₂) is 315.0900, and the found value is 315.0907. rsc.orgnih.gov Tandem MS/MS can be utilized to analyze fragmentation patterns, which can help in identifying unexpected by-products.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. The crystal structure of ethyl 1H-indole-2-carboxylate reveals that the molecule is nearly planar. iucr.orgiucr.org Derivatives of indole-2-carboxylate often crystallize in space groups that maximize intermolecular interactions, such as P2₁/c.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

In the solid state, this compound and its derivatives often form intricate hydrogen-bonding networks. For ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers through N-H···O interactions between the indole nitrogen and the keto oxygen of a neighboring molecule. iucr.orgiucr.org This results in the formation of centrosymmetric R²₂(10) ring motifs. iucr.org The crystal packing can exhibit a herringbone pattern. iucr.orgiucr.org In more complex derivatives, such as diethyl 3,3′-[(4-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate), molecules are linked by N—H⋯O hydrogen bonds, forming layers that are further connected by C—H⋯π interactions to create a three-dimensional network. iucr.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and, when applicable, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard technique for purity analysis. For several derivatives of ethyl 3-amino-1H-indole-2-carboxylate, purity has been determined to be greater than 99% by HPLC. rsc.orgnih.gov

For chiral separations, chiral HPLC is the method of choice. The enantiomeric excess of chiral compounds like (S)-indoline-2-carboxylic acid methyl ester can be determined using a chiral stationary phase. For example, gas chromatography with a chiral column can be used to separate the (R) and (S) enantiomers of indoline-2-carboxylic acid methyl ester, with the (R)-isomer and (S)-isomer being detected at different retention times. google.com Chiral HPLC, often using columns like Chiralpak AD-H, is also a key technique for confirming the enantiomeric excess of chiral indoline (B122111) derivatives. The enantiomeric purity is typically expressed as enantiomeric excess (% ee). uff.br

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the characterization and purity assessment of this compound. This method is widely employed to separate, identify, and quantify the compound in various matrices.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. vulcanchem.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

A straightforward RP-HPLC method for analyzing this compound involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.com The use of smaller 3 µm particle columns can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The purity of this compound and its derivatives is routinely determined by HPLC, often with UV detection at a wavelength of 254 nm. vulcanchem.com Research on related indole-2-carboxylic acid derivatives has utilized a SuperLu C18 column with a mobile phase of methanol (B129727) and water (80:20 v/v) at a flow rate of 1.0 mL/min for purity analysis. nih.gov

Table 1: Representative HPLC Methods for this compound and Related Compounds

| Parameter | Method 1 | Method 2 |

| Analyte | Ethyl indole-2-carboxylate | Indole-2-carboxylic acid derivatives nih.gov |

| Column | Newcrom R1 sielc.com | SuperLu C18 (5 µm, 4.6 x 250 mm) nih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Methanol, Water (80:20) nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min nih.gov |

| Detection | UV sielc.com | UV nih.gov |

| Application | Analysis and Preparative Separation sielc.com | Purity Analysis nih.gov |

This table is based on data from the provided text and is for illustrative purposes. Specific conditions may vary based on the exact application and instrumentation.

Chiral HPLC for Enantiomeric Resolution Assessment

This compound possesses a chiral center at the C2 position of the indoline ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-ethyl indoline-2-carboxylate. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is an essential technique for the separation and quantification of these enantiomers, which is crucial in various fields, particularly in the context of stereoselective synthesis and enzymatic resolutions.

The enantiomeric resolution of (R,S)-ethyl indoline-2-carboxylate is often performed to produce enantiomerically pure compounds like (S)-indoline-2-carboxylic acid, a valuable pharmaceutical intermediate. researchgate.netmdpi.com Chiral HPLC is employed to monitor the progress and determine the enantiomeric excess (e.e.) of such reactions. mdpi.com

One documented method for the chiral separation of (R,S)-ethyl indoline-2-carboxylate and the corresponding acid involves the use of a chiral stationary phase (CSP). researchgate.netmdpi.com For instance, a study utilized an AD-H column with a mobile phase flow rate of 1 mL/min and UV detection at 220 nm. mdpi.com Under these conditions, (S)-ethyl indoline-2-carboxylate and (R)-ethyl indoline-2-carboxylate were successfully separated with distinct retention times. mdpi.com Specifically, the (S)-enantiomer eluted at 8.1 minutes and the (R)-enantiomer at 9.3 minutes. mdpi.com

The choice of the chiral stationary phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those with derivatized cellulose (B213188) or amylose, are commonly used for resolving a wide range of chiral compounds. science.gov For instance, the Daicel Chiralcel OD-H column has been used to determine the enantiomeric excess of related indole-2-carboxylate derivatives. rsc.org

Table 2: Chiral HPLC Method for Enantiomeric Resolution of this compound

| Parameter | Method Details |

| Analytes | (R,S)-Ethyl indoline-2-carboxylate, (R,S)-Indoline-2-carboxylic acid researchgate.netmdpi.com |

| Column | AD-H mdpi.com |

| Flow Rate | 1 mL/min mdpi.com |

| Detection | UV at 220 nm mdpi.com |

| Retention Time (S)-ethyl indoline-2-carboxylate | 8.1 min mdpi.com |

| Retention Time (R)-ethyl indoline-2-carboxylate | 9.3 min mdpi.com |

| Application | Monitoring enantioselective hydrolysis mdpi.com |

This table is based on data from the provided text and is for illustrative purposes. Specific conditions may vary based on the exact application and instrumentation.

The development of robust and efficient chiral HPLC methods is paramount for the quality control and stereochemical analysis of this compound and its derivatives, ensuring the desired enantiomeric purity for their intended applications.

Computational and Theoretical Studies of Ethyl Indoline 2 Carboxylate

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to understand how a ligand, such as an ethyl indoline-2-carboxylate derivative, might interact with a biological target, typically a protein.

For instance, derivatives of indole-2-carboxylic acid have been identified as potential inhibitors of HIV-1 integrase. nih.govmdpi.com Molecular docking studies have shown that the indole (B1671886) core and the carboxyl group can chelate the two magnesium ions within the active site of the integrase enzyme, a crucial interaction for inhibiting viral replication. nih.gov Further structural optimizations, guided by binding mode analysis, have led to derivatives with significantly increased inhibitory effects. nih.govmdpi.com The introduction of different substituents on the indole core can improve interactions with hydrophobic cavities near the active site of the enzyme. nih.gov

Similarly, molecular docking has been employed to investigate the potential of this compound analogs as anticancer agents. Docking studies with targets like cyclooxygenase-2 (COX-2) have been performed to understand the biophysical characteristics of these compounds. researchgate.net In some cases, molecular dynamics (MD) simulations are used to confirm the stability of the ligand within the receptor's binding site over time. researchgate.net For example, MD simulations have been used to confirm the dynamic stability of an this compound derivative (EFI2C) within the binding sites of COX-1 and COX-2. researchgate.net